molecular formula C38H38N12Na2O8S2 B14123826 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt CAS No. 32694-95-4

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt

Cat. No.: B14123826
CAS No.: 32694-95-4
M. Wt: 900.9 g/mol
InChI Key: OFFPXUUNBQIOQV-UHFFFAOYSA-L
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Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes benzenesulfonic acid groups and triazine rings, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt typically involves multiple steps. The process begins with the preparation of intermediate compounds, which are then subjected to sulfonation and triazine ring formation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC), is common to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles (e.g., amines, alcohols), electrophiles (e.g., halogens).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-nitro-, disodium salt: A related compound with nitro groups instead of triazine rings.

    Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-amino-, disodium salt: Another similar compound with amino groups.

Uniqueness

The uniqueness of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-[(2-hydroxypropyl)amino]-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt lies in its specific structure, which imparts distinct chemical and biological properties. The presence of triazine rings and hydroxypropylamino groups makes it particularly versatile and effective in various applications.

Properties

CAS No.

32694-95-4

Molecular Formula

C38H38N12Na2O8S2

Molecular Weight

900.9 g/mol

IUPAC Name

disodium;5-[[4-anilino-6-(2-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-anilino-6-(2-hydroxypropylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C38H40N12O8S2.2Na/c1-23(51)21-39-33-45-35(41-27-9-5-3-6-10-27)49-37(47-33)43-29-17-15-25(31(19-29)59(53,54)55)13-14-26-16-18-30(20-32(26)60(56,57)58)44-38-48-34(40-22-24(2)52)46-36(50-38)42-28-11-7-4-8-12-28;;/h3-20,23-24,51-52H,21-22H2,1-2H3,(H,53,54,55)(H,56,57,58)(H3,39,41,43,45,47,49)(H3,40,42,44,46,48,50);;/q;2*+1/p-2

InChI Key

OFFPXUUNBQIOQV-UHFFFAOYSA-L

Canonical SMILES

CC(CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NCC(C)O)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6)O.[Na+].[Na+]

Origin of Product

United States

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